molecular formula C18H21O7- B14678211 2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate CAS No. 38056-84-7

2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate

Cat. No.: B14678211
CAS No.: 38056-84-7
M. Wt: 349.4 g/mol
InChI Key: YMQFDXYOHQXERA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate is an organic compound with the molecular formula C18H21O7 It is a complex ester that features both hydroxy and methacryloyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate typically involves esterification reactions. One common method involves the reaction of 5-hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-ol with 2-carboxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate involves its interaction with specific molecular targets. The methacryloyloxy group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. In biological systems, the hydroxy group can form hydrogen bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring precise control over polymerization and material properties .

Properties

CAS No.

38056-84-7

Molecular Formula

C18H21O7-

Molecular Weight

349.4 g/mol

IUPAC Name

2-[5-hydroxy-3-(2-methylprop-2-enoyloxy)hexan-2-yl]oxycarbonylbenzoate

InChI

InChI=1S/C18H22O7/c1-10(2)17(22)25-15(9-11(3)19)12(4)24-18(23)14-8-6-5-7-13(14)16(20)21/h5-8,11-12,15,19H,1,9H2,2-4H3,(H,20,21)/p-1

InChI Key

YMQFDXYOHQXERA-UHFFFAOYSA-M

Canonical SMILES

CC(CC(C(C)OC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C(=C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.